molecular formula C11H9FINO2 B597905 Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate CAS No. 167631-21-2

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B597905
CAS No.: 167631-21-2
M. Wt: 333.101
InChI Key: QFJIFAVZNQADDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS: 167631-21-2) is a halogenated indole derivative with the molecular formula C₁₁H₉FINO₂ and a molecular weight of 333.10 g/mol . Its IUPAC name, This compound, reflects its structural features: a bicyclic indole core substituted with fluorine at position 5, iodine at position 3, and an ethyl ester group at position 2. The compound’s SMILES notation, CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I , and InChI key, QFJIFAVZNQADDY-UHFFFAOYSA-N , further define its connectivity and stereoelectronic properties.

Structurally, it belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of both fluorine and iodine substituents classifies it as a polyhalogenated indole , a subgroup known for enhanced reactivity and biological relevance.

Table 1: Key Structural and Chemical Properties

Property Value/Description Source
Molecular Formula C₁₁H₉FINO₂
Molecular Weight 333.10 g/mol
IUPAC Name This compound
SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I
Halogen Substituents Fluorine (C5), Iodine (C3)

Historical Context and Development

The synthesis of halogenated indoles gained prominence in the late 20th century due to their utility in medicinal chemistry. This compound emerged as a scaffold for drug discovery, building on methods like the Leimgruber-Batcho reaction , which enables regioselective indole functionalization. Early routes involved iodination of 5-fluoroindole precursors using reagents like N-iodosuccinimide (NIS) under acidic conditions. For example, a 2010 study demonstrated the scalable synthesis of 5-fluoro-6-substituted indoles via modified Leimgruber-Batcho protocols, highlighting the feasibility of large-scale production.

Patents such as EP1310486A1 (2003) detailed processes for synthesizing 5-fluorooxindole intermediates, which laid groundwork for iodination strategies. Advancements in electrophilic substitution and transition-metal catalysis further optimized yields and purity.

Significance in Heterocyclic Chemistry

Indoles are pivotal in heterocyclic chemistry due to their prevalence in natural products (e.g., serotonin, auxins) and pharmaceuticals. The introduction of halogens like fluorine and iodine alters electronic properties, enhancing binding affinity to biological targets. This compound’s electron-withdrawing substituents increase electrophilicity at C3, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).

Its fluorine atom improves metabolic stability and lipophilicity, while the iodine atom serves as a handle for further functionalization. These traits are exploited in synthesizing kinase inhibitors, antiviral agents, and fluorescent probes.

Position within the Indole Family of Compounds

Within the indole family, this compound occupies a niche as a 1H-indole derivative with dual halogenation. Compared to simpler indoles (e.g., indole-3-carboxylic acid), its ethyl ester group enhances solubility in organic solvents, facilitating synthetic manipulations. The table below contrasts it with related analogs:

Table 2: Comparison with Selected Indole Derivatives

Compound Molecular Formula Substituents Key Applications
This compound C₁₁H₉FINO₂ F (C5), I (C3), COOEt (C2) Cross-coupling precursor
Mthis compound C₁₀H₇FINO₂ F (C5), I (C3), COOMe (C2) Pharmaceutical intermediates
2,2,2-Trifluoroethyl indoline-1-carboxylate C₁₂H₁₀F₃NO₂ CF₃CH₂O (C1), indoline core Material science

Relevance as a Halogenated Indole Derivative

Halogenated indoles, particularly those with fluorine and iodine, are prized for their unique physicochemical properties. Fluorine’s high electronegativity modulates pKa and dipole moments, while iodine’s polarizability supports X-bonding interactions in crystal engineering. This compound has been used to synthesize:

  • Fluorescent dyes via Pd-catalyzed arylations.
  • Anticancer agents targeting tubulin polymerization.
  • Antiviral compounds inhibiting HIV-1 integrase.

Recent studies highlight its role in synthesizing blue-emitting materials for OLEDs, leveraging the indole core’s rigid π-system.

Properties

IUPAC Name

ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJIFAVZNQADDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676693
Record name Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167631-21-2
Record name Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Halogenation Strategy

The most widely reported approach involves sequential halogenation of a pre-functionalized indole scaffold. Fluorination is typically performed first due to the electron-withdrawing nature of fluorine, which directs subsequent electrophilic iodination to the desired position.

Fluorination at Position 5

Enzymatic and Biocatalytic Approaches

Emerging methods employ flavin-dependent halogenases (FDHs) for regioselective halogenation. While bromination and chlorination are well-documented, iodination remains underexplored.

RebH Halogenase for Directed Halogenation

The RebH enzyme variant (3-LSR) demonstrates activity toward indole derivatives, though primarily for bromination.

Experimental Insights :

  • Substrate Scope : RebH 3-LSR halogenates 5-substituted indoles at position 3 with >80% regioselectivity.

  • Mechanism : Lys79-mediated electrophilic aromatic substitution followed by glutamate-assisted deprotonation.

Challenges for Iodination :

  • Enzymatic iodination requires iodide-specific halogenases, which are rare.

  • Chemical methods remain superior for iodine incorporation.

Comparative Analysis of Methods

Table 1: Efficiency of Fluorination Reagents

ReagentSolventTemperature (°C)Yield (%)Purity (%)
Selectfluor®DCM07598
NFSIAcetonitrileRT6895
HF-PyridineTHF-105290

Table 2: Iodination Conditions and Outcomes

ReagentSolventAdditiveTime (h)Yield (%)
NISDMFNone1270
IClAcetic AcidKI865
I₂EthanolAgOTf2450

Industrial-Scale Production

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer, reduced reaction time (3–5 hours), and improved safety profile.

  • Typical Setup :

    • Fluorination module: Microreactor with Teflon-coated channels

    • Iodination module: Packed-bed reactor with immobilized NIS

Challenges and Optimization

Competing Side Reactions

  • Polyhalogenation : Mitigated by stoichiometric control (1.1 equivalents of NIS).

  • Ester Hydrolysis : Avoided by maintaining anhydrous conditions.

Purification Strategies

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) gradient.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate belongs to a family of substituted indole-2-carboxylates. Below is a comparative analysis of structurally related compounds:

Compound Position 2 Position 3 Position 5 Molecular Weight Key Applications
This compound Ethoxycarbonyl Iodo Fluoro 333.1 CK2 inhibitors
Ethyl 5-fluoro-1H-indole-2-carboxylate Ethoxycarbonyl H Fluoro 207.21 Intermediate for amide derivatives
Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate Ethoxycarbonyl Propyl Chloro 306.9 Anticancer agents
Isobutyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Isobutoxycarbonyl Iodo Fluoro 347.1 (estimated) Bivalent kinase inhibitors
Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate Ethoxycarbonyl Trifluoromethyl Chloro 291.65 Not specified

Key Observations :

  • Halogenation : The iodine atom at position 3 enhances steric bulk and polarizability compared to smaller substituents like hydrogen or trifluoromethyl, influencing binding affinity in kinase inhibitors .
  • Fluoro vs. Chloro : Fluorine at position 5 improves metabolic stability compared to chloro analogues, a critical factor in drug design .
Physicochemical Properties
Property This compound Ethyl 5-fluoro-1H-indole-2-carboxylate Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate
Melting Point Not reported Not reported 103–105°C
Boiling Point 404.6°C Not reported Not reported
Solubility Low in water (high lipophilicity) Moderate in DMSO Soluble in chloroform

Biological Activity

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions at the 5 and 3 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for drug development targeting various diseases.

  • Molecular Formula : C12H10FIO2
  • Molecular Weight : 333.1 g/mol
  • Solubility : Moderate solubility in organic solvents such as ethanol and chloroform.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, which can be influenced by the presence of fluorine and iodine atoms. These halogen groups may enhance binding affinity to certain enzymes or receptors, thereby influencing various biological pathways, including:

  • Enzyme Inhibition : Particularly monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease.
  • Anticancer Activity : The compound has shown potential in inhibiting key cancer-related pathways, including those involving EGFR and BRAF mutations.

Biological Activities

The compound exhibits a range of biological activities that are significant for pharmacological research:

  • Antiviral : Potential inhibitors of HIV integrase .
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Neuroprotective : Activity against neurodegenerative conditions through MAO-B inhibition.

Table 1: Summary of Biological Activities

Activity TypeSpecific ActionReference
AntiviralInhibition of HIV integrase
AnticancerInhibition of EGFR and BRAF pathways
NeuroprotectiveMAO-B inhibition
AntimicrobialPotential antimicrobial properties

Case Studies and Research Findings

  • Anticancer Research :
    • A study reported that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Neurodegenerative Disease :
    • Research highlighted the compound's role in inhibiting MAO-B, which is crucial for the management of Parkinson's disease. The inhibitory activity was quantitatively assessed, revealing promising IC50 values.
  • Enzyme Interaction Studies :
    • Detailed biochemical analyses demonstrated that this compound interacts with specific enzymes involved in disease pathways, enhancing our understanding of its mechanism at the molecular level.

Q & A

Q. What structural features of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate influence its reactivity and biological activity?

The compound features a fluorine atom at position 5 and iodine at position 3 on the indole ring, with an ethyl ester at position 2. Fluorine’s electron-withdrawing nature stabilizes the ring and directs electrophilic substitutions, while iodine’s polarizability enhances hydrophobic interactions in protein binding. Dual halogenation increases binding affinity compared to mono-halogenated analogs .

Q. What synthetic methodologies are used to prepare this compound?

Synthesis involves multi-step reactions starting from indole scaffolds. Key steps include iodination using N-iodosuccinimide (NIS) and fluorination via electrophilic substitution. Reactions are typically conducted under reflux in DMF or ethanol with catalysts like potassium carbonate. Progress is monitored via thin-layer chromatography (TLC) .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from ethanol/water (70:30) removes impurities. For higher purity, silica gel column chromatography with a hexane/ethyl acetate gradient (10–50%) is effective. Final products are vacuum-dried to yield crystalline solids .

Q. How should the compound be stored to maintain stability?

Store in airtight containers under inert gas (argon) at 2–8°C, protected from light. Desiccants prevent ester hydrolysis. Purity is monitored every 6 months via HPLC, with thresholds ≥95% .

Advanced Questions

Q. How can reaction conditions be optimized to improve halogenation yields?

Optimize temperature (80–100°C), solvent polarity (DMF enhances reactivity), and catalyst stoichiometry (1.2 equivalents NIS). Inert atmospheres (N₂) prevent iodine volatilization. Post-reaction, rapid cooling minimizes byproduct formation .

Q. What analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR validate substituent positions and electronic environments.
  • HRMS : High-resolution mass spectrometry confirms molecular weight.
  • X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemistry and packing .

Q. How does dual halogenation compare to mono-halogenated analogs in biological activity?

Dual halogenation improves inhibitory potency (e.g., 3-fold increase against HIV integrase) by enhancing hydrophobic interactions (iodine) and metabolic stability (fluorine). Comparative assays using SPR and enzymatic activity studies validate these effects .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Predicts binding modes to kinase domains.
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes.
  • DFT Calculations : Evaluates electronic effects of substituents on reactivity .

Q. How can contradictory efficacy data in biological assays be resolved?

Use orthogonal assays (e.g., surface plasmon resonance vs. enzymatic inhibition) to cross-validate. Control variables like solvent concentration (<1% DMSO) and cell line specificity. Meta-analysis of crystallographic data reconciles structural-activity discrepancies .

Q. What challenges arise in scaling synthesis for preclinical studies, and how are they addressed?

Challenges include exothermic halogenation and iodine volatility. Solutions:

  • Continuous Flow Reactors : Improve heat management.
  • Catalytic Pd Systems : Reduce reagent waste.
  • Process Analytical Technology (PAT) : Ensures batch consistency via real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.